molecular formula C14H22N4O2 B8567459 Propanamide, N,N'-1,2-phenylenebis[2-amino-2-methyl- CAS No. 136668-01-4

Propanamide, N,N'-1,2-phenylenebis[2-amino-2-methyl-

Cat. No.: B8567459
CAS No.: 136668-01-4
M. Wt: 278.35 g/mol
InChI Key: DOIZZPIVJOAGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanamide, N,N'-1,2-phenylenebis[2-amino-2-methyl- is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanamide, N,N'-1,2-phenylenebis[2-amino-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, N,N'-1,2-phenylenebis[2-amino-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

136668-01-4

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

2-amino-N-[2-[(2-amino-2-methylpropanoyl)amino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C14H22N4O2/c1-13(2,15)11(19)17-9-7-5-6-8-10(9)18-12(20)14(3,4)16/h5-8H,15-16H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

DOIZZPIVJOAGOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1NC(=O)C(C)(C)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Wet diazide 18 is then dissolved in ethanol and hydrogenated using palladium on charcoal as the catalyst. The reaction is monitored by IR spectroscopy to verify complete reduction of the azido groups. After hydrogenation is complete, the catalyst is filtered off and the filtrate is dried on a rotary evaporator and under high vacuum to give 1,2-bis(2-amino-2-methylpropanamido)benzene (diamine 20) in 100% crude yield (95% purity by NMR=95% yield) from dibromide 16. This product may be used as is, or may be purified by recrystallization from isopropyl alcohol to obtain an analytical sample. In contrast, Collins et al. report a 57% yield for the comparable sequence of the two steps of azide formation and hydrogenation for their synthesis. As indicated earlier, the substantial increase in yield for this two step sequence may be due to the relatively high purity of the dibromide 16 used, which is a direct result of the use of THF as a precipitate-forcing solvent during formation of the dibromide 16. It will be apparent to those with ordinary skill in the art that methods other than hydrogenation with a platinum group metal, e.g., reduction with ammonium sulfide, might be employed for reduction of the azido groups.
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diazide
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